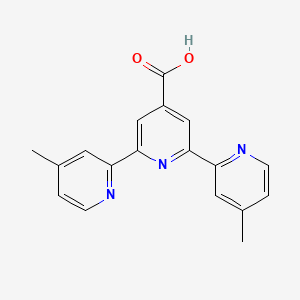
2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.34 g/mol . It is characterized by the presence of three pyridine rings, two of which are substituted with methyl groups at the 4-position, and a carboxylic acid group at the 4-position of the central pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-carbaldehyde with 2,6-diaminopyridine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are
Actividad Biológica
2,6-Bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid (CAS No. 1189440-85-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C18H15N3O2
- Molecular Weight : 305.34 g/mol
- Solubility : Soluble in various organic solvents; specific solubility data indicates high bioavailability potential.
- Log P : Indicates moderate lipophilicity, suggesting good membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. In a study comparing its efficacy against standard antibiotics, the compound showed comparable inhibition zones:
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |
|---|---|---|
| Klebsiella pneumoniae | 16 mm | Cefixime (18 mm) |
| Streptococcus spp. | 18 mm | Azithromycin (19.5 mm) |
This suggests that the compound could be a promising candidate for further development as an antimicrobial agent .
2. Antioxidant Properties
The compound has been evaluated for its free radical scavenging ability using DPPH and ABTS assays. The results indicate that it possesses moderate antioxidant activity, although not as potent as standard antioxidants like ascorbic acid:
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH | 150.88 |
| ABTS | 199.10 |
These findings highlight its potential role in protecting against oxidative stress-related damage .
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:
| Enzyme | IC50 Value (μg/mL) |
|---|---|
| Acetylcholinesterase | 0.95 |
| Butyrylcholinesterase | 0.87 |
These values are comparable to standard inhibitors like galantamine, indicating potential for development in neuroprotective therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antibacterial effects against various strains, revealing that the compound's activity is comparable to established antibiotics, warranting further exploration in clinical settings .
- Neuroprotective Potential : Research indicated that the compound could modulate cholinergic activity, suggesting applications in treating cognitive impairments associated with Alzheimer's disease .
- Antioxidant Studies : Investigations into its antioxidant capacity revealed significant potential for protecting cells from oxidative damage, which is crucial in preventing chronic diseases .
Propiedades
IUPAC Name |
2,6-bis(4-methylpyridin-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-19-14(7-11)16-9-13(18(22)23)10-17(21-16)15-8-12(2)4-6-20-15/h3-10H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGWOGEUVTVCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














